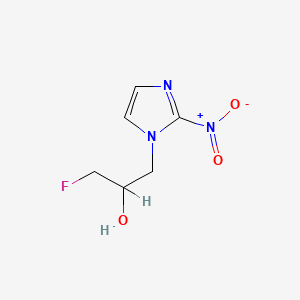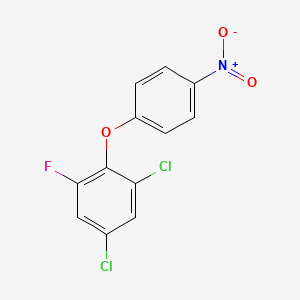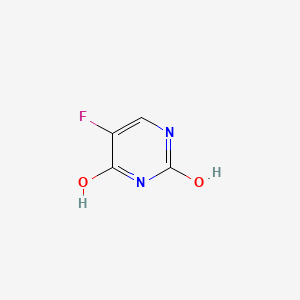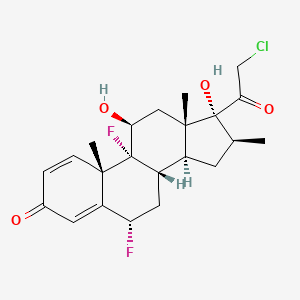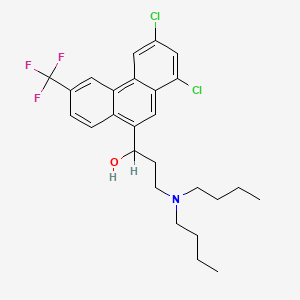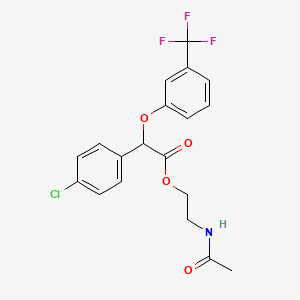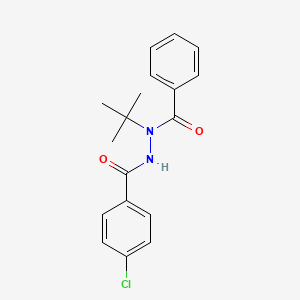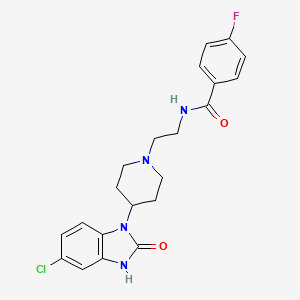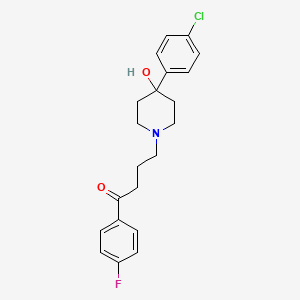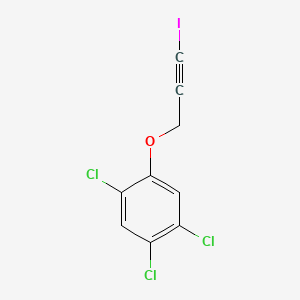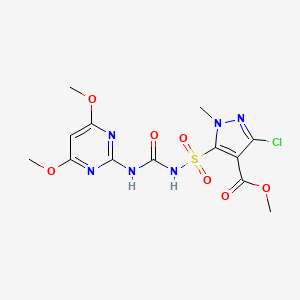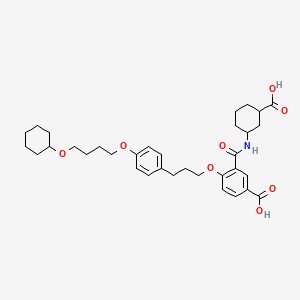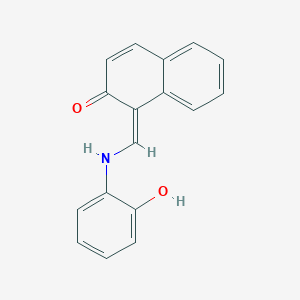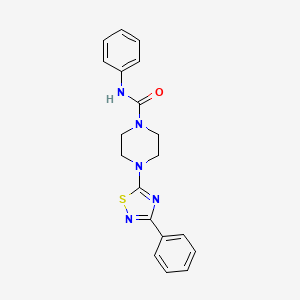
JNJ-1661010
概述
描述
JNJ-1661010 是一种有效且选择性的脂肪酰胺水解酶 (FAAH) 抑制剂,该酶参与降解内源性大麻素,如花生四烯乙醇胺。该化合物最初由强生制药研发有限公司开发,用于治疗疼痛和其他神经系统疾病的潜在治疗应用 .
科学研究应用
JNJ-1661010 有几种科学研究应用,包括:
化学: 该化合物被用作工具来研究 FAAH 在内源性大麻素和其他生物活性脂质代谢中的作用。
生物学: this compound 用于研究 FAAH 在各种生物过程中(如突触调节、疼痛和炎症)的生理和病理作用。
医学: 该化合物通过抑制 FAAH 并增加内源性大麻素的水平,在治疗疼痛和其他神经系统疾病方面具有潜在的治疗应用。
作用机制
JNJ-1661010 通过选择性抑制 FAAH 发挥作用,FAAH 是一种负责水解内源性大麻素(如花生四烯乙醇胺)的酶。通过抑制 FAAH,this compound 提高了内源性大麻素的水平,这可以调节各种生理过程,包括疼痛感知、炎症和突触传递。该化合物对 FAAH-1 的选择性高于 FAAH-2,使其成为研究这些酶的特定作用的宝贵工具 .
生化分析
Biochemical Properties
JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .
准备方法
JNJ-1661010 的合成涉及多个步骤,包括核心结构的形成和随后的功能化。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列反应合成的,这些反应涉及各种芳香族和杂环化合物的偶联。
功能化: 然后用特定基团对核心结构进行功能化,以增强其作为 FAAH 抑制剂的活性及其选择性。
化学反应分析
相似化合物的比较
JNJ-1661010 在其对 FAAH-1 的高选择性(高于 FAAH-2)及其跨越血脑屏障的能力方面是独一无二的。类似的化合物包括:
URB597: 另一种具有不同化学结构和选择性特征的 FAAH 抑制剂。
PF-04457845: 一种高度选择性的 FAAH 抑制剂,在疼痛和炎症方面具有潜在的治疗应用。
AM3506: 一种具有不同作用机制和药代动力学特性的 FAAH 抑制剂 .
属性
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOSTKQCZEAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384599 | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681136-29-8 | |
| Record name | JNJ-1661010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-1661010 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
